molecular formula C25H32ClNO B1668077 Butaclamol hydrochloride CAS No. 36504-94-6

Butaclamol hydrochloride

Cat. No.: B1668077
CAS No.: 36504-94-6
M. Wt: 398.0 g/mol
InChI Key: QZRUMKUMFJJARD-OMMJFLKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butaclamol hydrochloride is a chemical compound known for its role as a dopamine receptor antagonist. It is primarily used in scientific research and has not been marketed for clinical use.

Mechanism of Action

Target of Action

Butaclamol hydrochloride primarily targets dopamine receptors . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are key targets for a variety of neurologic and psychiatric disorders .

Mode of Action

This compound acts as a dopamine receptor antagonist This prevents dopamine from having its usual effects, leading to changes in the transmission of dopamine signals in the brain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By blocking dopamine receptors, this compound can alter the normal functioning of this pathway, leading to changes in the release and reuptake of dopamine. This can have downstream effects on mood, behavior, and cognition . Additionally, this compound has been found to inhibit the activation of cyclic GMP-AMP synthase (cGAS), a key player in innate immune responses .

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed in the body

Result of Action

At the molecular level, this compound’s antagonistic action on dopamine receptors leads to a decrease in dopamine signaling . At the cellular level, this can result in changes in neuronal activity and neurotransmission . The compound’s action as a dopamine receptor antagonist has been demonstrated in various experimental models, including dissected brain sections, striatum of Parkinson’s disease specimens, human embryonic kidney cells (HEK293 cells), and mice striatal tissue .

Biochemical Analysis

Biochemical Properties

Butaclamol hydrochloride interacts with dopamine receptors, acting as an antagonist . This means it binds to these receptors but does not activate them, instead, it blocks them and prevents dopamine from binding . This interaction with dopamine receptors is crucial in its role in biochemical reactions .

Cellular Effects

This compound, through its antagonistic action on dopamine receptors, can influence various cellular processes. It has been used as a dopamine receptor blocker in dissected brain sections, striatum of Parkinson’s disease specimens, human embryonic kidney cells (HEK293 cells), and mice striatal tissue . By blocking dopamine receptors, it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to dopamine receptors and acting as an antagonist . This means it binds to these receptors and prevents dopamine from activating them . This can lead to changes in gene expression and potentially influence enzyme activity .

Metabolic Pathways

Given its role as a dopamine receptor antagonist, it may interact with enzymes or cofactors involved in dopamine metabolism .

Transport and Distribution

Given its role as a dopamine receptor antagonist, it may be expected to be transported to and distributed in areas where dopamine receptors are present .

Subcellular Localization

Given its role as a dopamine receptor antagonist, it may be expected to localize to areas where dopamine receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butaclamol hydrochloride involves multiple steps, starting from the appropriate precursors. The process typically includes the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality control, and implementing efficient purification techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Butaclamol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to structurally diverse compounds .

Scientific Research Applications

Butaclamol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Butenafine hydrochloride
  • Sulpiride
  • Quinpirole hydrochloride
  • Spiperone

Comparison: Butaclamol hydrochloride is unique due to its specific structure and high affinity for dopamine receptors. Compared to similar compounds, it exhibits distinct pharmacological properties, making it a valuable tool in neuropharmacological research. For instance, while sulpiride and spiperone are also dopamine receptor antagonists, this compound’s unique stereochemistry and binding profile offer different insights into dopamine receptor functions .

Properties

IUPAC Name

(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRUMKUMFJJARD-OMMJFLKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36504-93-5 (Parent)
Record name Butaclamol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045757
Record name Butaclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36504-94-6
Record name Butaclamol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36504-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butaclamol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butaclamol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTACLAMOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TUG8SF12T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butaclamol hydrochloride
Reactant of Route 2
Butaclamol hydrochloride
Reactant of Route 3
Butaclamol hydrochloride
Reactant of Route 4
Butaclamol hydrochloride
Reactant of Route 5
Butaclamol hydrochloride
Reactant of Route 6
Butaclamol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.